molecular formula C12H20N4O B7926376 (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide

Cat. No.: B7926376
M. Wt: 236.31 g/mol
InChI Key: ZJKOXXHKVCYNSQ-UMJHXOGRSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide typically involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s pyrazine ring makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: It may have therapeutic potential due to its ability to interact with molecular targets involved in various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide involves its interaction with molecular targets such as enzymes and receptors. The pyrazine ring is known to bind to specific sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3,N-dimethyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is unique due to its specific combination of a pyrazine ring and an amide group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(1-pyrazin-2-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(2)11(13)12(17)16(4)9(3)10-7-14-5-6-15-10/h5-9,11H,13H2,1-4H3/t9?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKOXXHKVCYNSQ-UMJHXOGRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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